molecular formula C20H23BrN2O2S B2494173 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899993-67-0

4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2494173
CAS RN: 899993-67-0
M. Wt: 435.38
InChI Key: HAIQLIQFPXAWCH-UHFFFAOYSA-N
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Description

This compound belongs to the family of tetrahydroquinazolinones, a class known for diverse biological activities and synthetic versatility. Its structural uniqueness lies in the incorporation of a tetrahydrofuran moiety, a bromobenzylthio group, and a tetrahydroquinazolinone core, presenting a scaffold of interest in medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of related tetrahydroquinazolinones involves catalyzed tandem reactions or multicomponent synthesis strategies. For example, Fan et al. (2014) describe the copper-catalyzed synthesis of diversely substituted quinazolines and tetrahydroquinazolines, utilizing 2-bromobenzyl bromides, aldehydes, and ammonia or amines in a tandem reaction process (Fan et al., 2014). This methodology might be adaptable for synthesizing the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinazolinones and related compounds has been extensively studied, often through X-ray crystallography and spectroscopic methods. Dyachenko et al. (2015) reported the structure of a related compound determined by X-ray analysis, highlighting the importance of structural elucidation in understanding compound properties (Dyachenko et al., 2015).

Scientific Research Applications

Synthesis Applications

The synthesis of complex molecules often involves the use of intermediates like bromobenzyl derivatives and tetrahydroquinazoline. For instance, research on the Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines highlights the strategic use of bromomethyl compounds in constructing highly functionalized isoquinolines through intramolecular reactions, suggesting a methodology that might be relevant for synthesizing structures similar to the compound (Jun He et al., 2016).

Antimicrobial Applications

Compounds with quinazoline and bromobenzyl moieties have shown promise in antimicrobial applications. For example, a study on the synthesis and antibacterial activity of new Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles, including compounds with bromo-quinazoline structures, revealed potential against various bacterial strains (I. Singh et al., 2010). This suggests that derivatives of tetrahydroquinazoline might also exhibit significant antimicrobial properties.

properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIQLIQFPXAWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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